Enhanced Lipophilicity vs Non-Fluorinated Analog
The introduction of a single fluorine atom at the 3-position of the benzoic acid scaffold is expected to increase lipophilicity relative to the non-fluorinated analog, 2-(N-methylpropanamido)benzoic acid. While experimental logP data for the target compound is not publicly available, the non-fluorinated comparator exhibits a computed XLogP3-AA value of 1.3 [1]. The addition of a fluorine atom typically contributes an approximate increment of +0.2 to +0.4 log units to the partition coefficient based on established fragment-based prediction methods [2]. This predicted increase in lipophilicity for 3-Fluoro-2-[methyl(propanoyl)amino]benzoic acid may enhance membrane permeability and alter distribution characteristics, a critical factor in cell-based assays and in vivo model development.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | Not experimentally determined; predicted increase of +0.2 to +0.4 log units over comparator. |
| Comparator Or Baseline | 2-(N-methylpropanamido)benzoic acid: 1.3 |
| Quantified Difference | Predicted ~1.5-1.7 |
| Conditions | Computed using XLogP3 algorithm (comparator) and fragment-based additive model (target compound prediction). |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability and compound distribution, directly impacting the interpretability of cellular assays and the translational potential of lead compounds.
- [1] PubChem. 2-(N-methylpropanamido)benzoic acid. PubChem CID 16778139. View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chemical Reviews. 1971;71(6):525-616. View Source
